

An In-depth Technical Guide to 1-Butynylbenzene-d5

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Compound of Interest

Compound Name: 1-Butynylbenzene-d5

Cat. No.: B596416

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1219803-38-9

This technical guide provides a comprehensive overview of **1-Butynylbenzene-d5**, a deuterated isotopologue of 1-butynylbenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for a variety of applications, including as tracers in metabolic studies and as reagents in synthetic chemistry.

Chemical Properties and Data

1-Butynylbenzene-d5, also known as (2H5)-1-Butyn-1-ylbenzene or 1-Phenyl-1-butyne-3,3,4,4,4-d5, is a stable, isotopically labeled compound.^[1] The deuterium labeling provides a distinct mass signature, making it a valuable tool in mass spectrometry-based analytical methods.

Property	Value	Reference
CAS Number	1219803-38-9	[1]
Molecular Formula	C ₁₀ H ₅ D ₅	[1]
Molecular Weight	135.22 g/mol	[1]
Synonyms	(2H5)-1-Butyn-1-ylbenzene, 1-Phenyl-1-butyne-d5, 1-Phenyl-1-butyne-3,3,4,4,4-d5	[1]

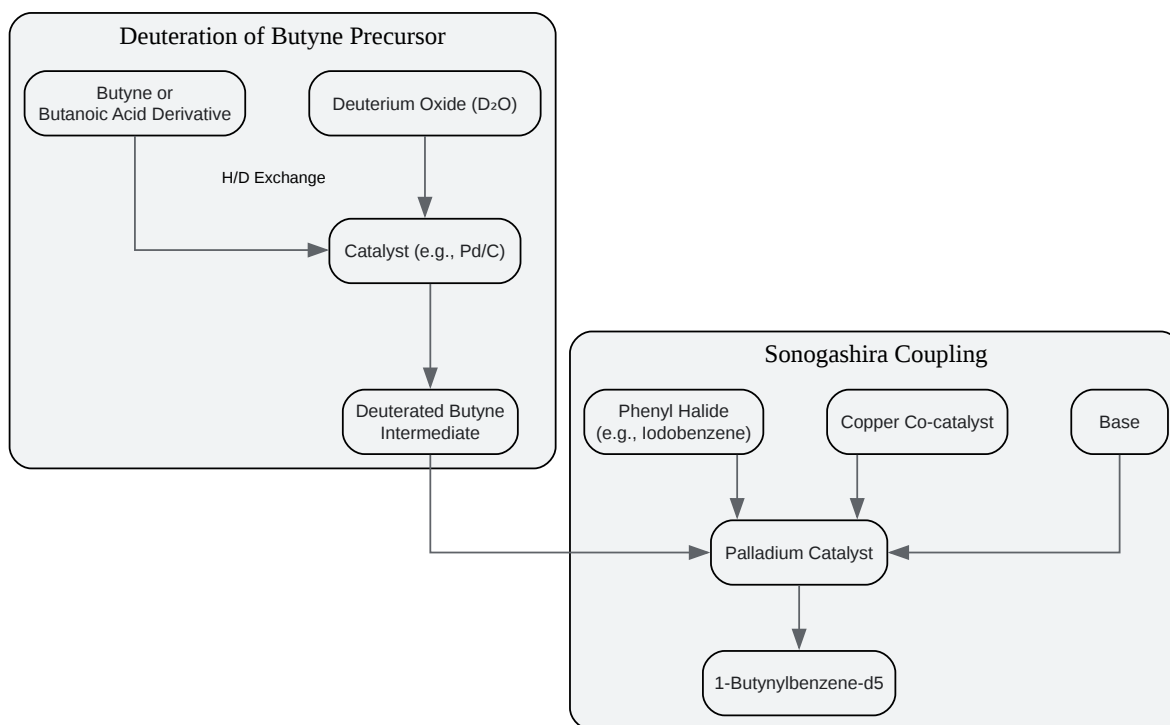
Synthesis

While a specific, detailed synthesis protocol for **1-Butynylbenzene-d5** is not readily available in public literature, a general approach can be inferred from standard organic synthesis techniques for deuterated compounds and phenylacetylenes. The synthesis would likely involve two key stages: the deuteration of a suitable precursor and the subsequent introduction of the phenyl group.

One possible synthetic route could start with the deuteration of butyne or a related C₄ precursor. General methods for deuteration often involve H/D exchange reactions using a deuterium source like D₂O under specific catalytic conditions.[2][3] For instance, a patented method for deuterating benzene compounds utilizes deuterium water as the deuterium source with a noble metal catalyst on activated carbon.[2]

Following the creation of the deuterated butynyl chain, a cross-coupling reaction, such as a Sonogashira coupling, could be employed to attach the phenyl group. This would typically involve reacting the deuterated terminal alkyne with an aryl halide (e.g., iodobenzene or bromobenzene) in the presence of a palladium catalyst and a copper co-catalyst.

A logical workflow for a potential synthesis is outlined below:



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Caption: Potential Synthetic Workflow for **1-Butynylbenzene-d₅**.

Applications in Research and Development

The primary applications of **1-Butynylbenzene-d₅** stem from its isotopic labeling and its alkyne functional group.

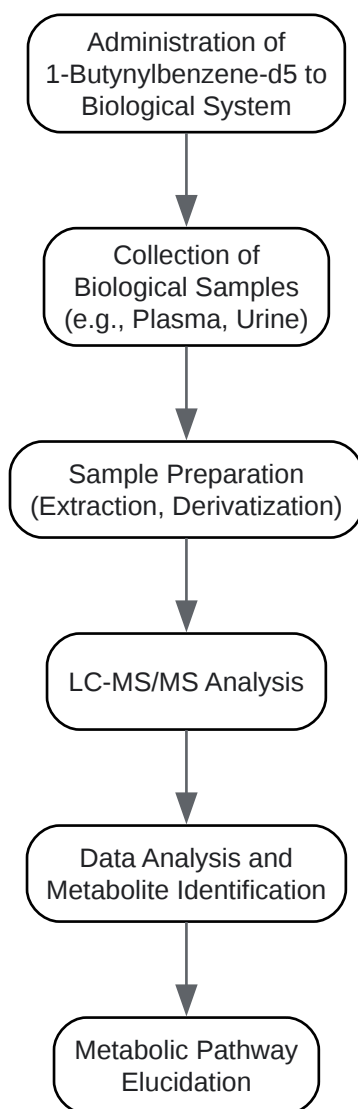
Metabolic Studies

Deuterium-labeled compounds are extensively used as internal standards and tracers in pharmacokinetic and metabolic studies. The presence of deuterium atoms does not

significantly alter the chemical properties of the molecule but provides a distinct mass shift that allows for its differentiation from its non-deuterated counterpart in biological matrices.

While specific studies employing **1-Butynylbenzene-d5** are not widely published, the metabolic fate of the parent compound, benzene, is well-documented. Benzene is known to undergo metabolism in the liver, leading to various metabolites.^[4] It is plausible that **1-Butynylbenzene-d5** could be used as a probe to investigate the metabolic pathways of similar alkylbenzene compounds. A metabolome-wide association study of benzene exposure has identified alterations in several metabolic pathways, including butanoate metabolism and fatty acid activation.^[4]

The general workflow for a metabolic study using a deuterated tracer is depicted below:



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Caption: Experimental Workflow for a Metabolic Study.

Click Chemistry

The terminal alkyne group in **1-Butynylbenzene-d5** makes it a suitable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized molecule.

Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

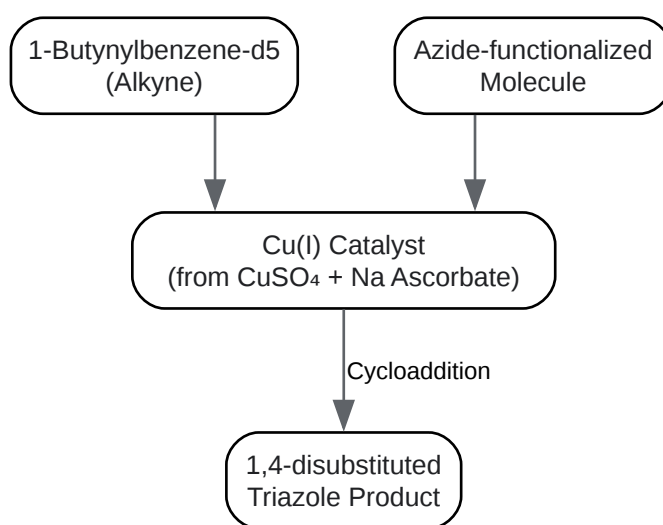
- **1-Butynylbenzene-d5**
- Azide-containing molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)

Procedure:

- Dissolve the azide-containing molecule and **1-Butynylbenzene-d5** in the chosen solvent system.
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- In another vial, prepare a solution of copper(II) sulfate in water.
- To the solution of the azide and alkyne, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The order of addition can be critical and may need optimization.

- Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
- Upon completion, the product can be isolated using standard purification techniques such as extraction and column chromatography.

The logical relationship in a CuAAC reaction is illustrated below:



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Caption: Click Chemistry Reaction Schematic.

Safety and Handling

A specific Safety Data Sheet (SDS) for **1-Butynylbenzene-d5** is not readily available. However, based on the safety information for structurally similar compounds such as n-butylbenzene and benzene-d6, the following precautions should be taken.^{[5][6]}

Hazard Category	Precautionary Measures
Flammability	Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[5][6]
Health Hazards	May be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation. Potential for more severe long-term health effects similar to benzene, including carcinogenicity and mutagenicity, should be assumed.[6]
Handling	Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5]
Disposal	Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet. Always consult the most up-to-date safety information from the supplier before handling this chemical.

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